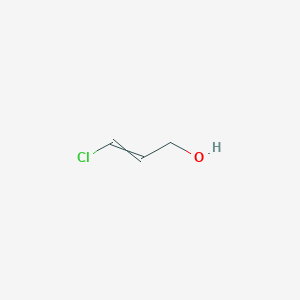
3-Chloroallyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of 3-Chloroallyl alcohol and related compounds involves several catalytic processes. For instance, Cu/ZnO/Al2O3 catalysts have been studied for their role in the synthesis of higher alcohols, with research highlighting the effects of various compounds and reaction conditions on selectivity and the proposed reaction networks (J. Slaa, J. G. Ommen, J. Ross, 1992). Additionally, molybdenum-based catalysts have shown promise in synthesis gas conversion to alcohols, with modifications improving selectivity towards desired products (S. Zaman, Kevin J. Smith, 2012).
Molecular Structure Analysis
The structure of 3-Chloroallyl alcohol and similar compounds is critical for understanding their reactivity and synthesis pathways. Studies on the synthesis and structural properties of novel substances offer insights into the molecular configurations and the effects of various substituents on their stability and reactivity (R. Issac, J. Tierney, 1996).
Chemical Reactions and Properties
The reactivity of 3-Chloroallyl alcohol in chemical reactions is influenced by its structure and the presence of functional groups. For example, the degradation of related dichloropropenes in soil highlights the transformation pathways and stability of chloroallyl alcohols under environmental conditions (H. Dijk, 1974).
Physical Properties Analysis
Understanding the physical properties of 3-Chloroallyl alcohol, including solubility, melting point, and boiling point, is essential for its application in synthesis and material science. The literature review on the advancement of ether synthesis from organic solvent to water discusses the solvent effects on the synthesis efficiency and product selectivity, which indirectly relates to the physical properties of reactants and products (Sangita Mandal et al., 2016).
Scientific Research Applications
PBPK Modeling for Genotoxicity Assays
Physiologically based pharmacokinetic (PBPK) modeling was developed for 3-Chloroallyl Alcohol (3-CAA) to evaluate assay designs for in vivo genotoxicity. This model, derived from ethanol studies due to the similar metabolic pathways, demonstrates how different dosing methods affect tissue dosimetry metrics. The study's significance lies in ensuring that mutagenicity testing is not confounded by cytotoxicity, adhering to OECD and USEPA test guidelines, and validating target tissue exposure in the absence of direct data (Conolly et al., 2023).
Genotoxicity Assessment in Environmental Context
3-CAA's environmental presence, especially in groundwater and leafy crops, necessitated a comprehensive genotoxicity assessment. Through a series of in vitro and in vivo tests, including Ames test, mouse lymphoma assay, and rat micronucleus assay, 3-CAA was characterized. Notably, the study concluded that the mutagenic response observed in vitro is not reflected in whole animals, indicating that 3-CAA does not pose a mutagenic risk under the conditions tested (Redmond et al., 2022).
Asymmetric Synthesis in Drug Production
3-Chloro-1-phenyl-1-propanol, derived from 3-Chloroallyl Alcohol, is a crucial chiral intermediate in antidepressant drug synthesis. The study explores various microbial reductases for their activity toward 3-chloro-1-phenyl-1-propanone, highlighting the yeast reductase YOL151W for its high activity and exclusive production of the (S)-alcohol, critical for the desired drug enantiomer (Choi et al., 2010).
Environmental Safety: Removal from Water
Given the toxicity concerns of 3-Chloroallyl Alcohol and its derivatives like 3-Chloro-1,2-propanediol, the study focuses on their removal from water through hydrolysis and H2O2-assisted UV photolysis. This research is pivotal for addressing the safety of drinking water and manufacturing by-products (Nienow et al., 2009).
Safety And Hazards
Future Directions
A physiologically based pharmacokinetic (PBPK) model for 3-Chloroallyl alcohol has been developed and used to evaluate the design of assays for the in vivo genotoxicity of 3-Chloroallyl alcohol . This model could be used to ensure that studies meet test guidelines and that the highest dose used is not associated with severe toxicity .
properties
IUPAC Name |
3-chloroprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGHXDNIPAWLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041481 | |
| Record name | 3-Chloroallyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroallyl alcohol | |
CAS RN |
29560-84-7 | |
| Record name | 2-Propen-1-ol, 3-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29560-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroallyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029560847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroallyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroprop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROALLYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP3J7M3WWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





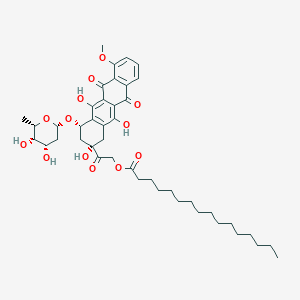
![Benz[a]anthracene-d12](/img/structure/B49388.png)

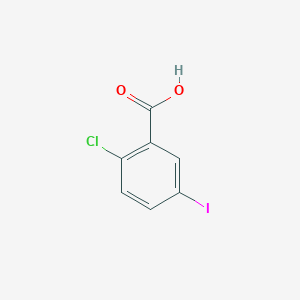
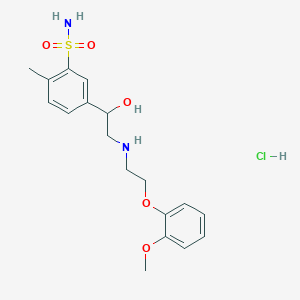
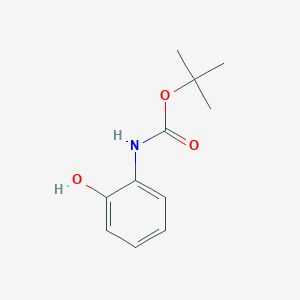



![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)

